2-(2-Chloro-5-hydroxyphenyl)acetic acid
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Overview
Description
2-(2-Chloro-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyphenylacetic acid. The reaction typically uses chlorine gas in the presence of a suitable solvent, such as glacial acetic acid, under controlled temperature conditions .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydroxyphenylacetic acid derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-5-hydroxyphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of 2-(2-amino-5-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-(2-Chloro-5-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It acts as an agonist of metabotropic glutamate receptors, particularly mGluR5. This interaction leads to the potentiation of depolarization in hippocampal neurons, which is induced through NMDA receptor activation. The compound’s effects on these receptors are crucial for its potential therapeutic applications in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
2-Chloro-5-hydroxyphenylglycine: Similar structure but contains an amino group, which alters its biological activity and receptor interactions.
Uniqueness
2-(2-Chloro-5-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClO3 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
JLMBBFGJOUUCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)Cl |
Origin of Product |
United States |
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